(3-Cyclopentylthiophen-2-yl)boronic acid
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Overview
Description
(3-Cyclopentylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H13BO2S. It is a boronic acid derivative featuring a thiophene ring substituted with a cyclopentyl group at the 3-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the Miyaura borylation reaction, where a halogenated thiophene reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium acetate . The reaction proceeds under mild conditions and yields the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopentylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) are used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or styrenes.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are halogenated or nitrated thiophenes.
Scientific Research Applications
(3-Cyclopentylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclopentylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.
Thiophen-2-ylboronic Acid: Similar to (3-Cyclopentylthiophen-2-yl)boronic acid but lacks the cyclopentyl group.
Cyclopentylboronic Acid: Contains a cyclopentyl group but lacks the thiophene ring.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl group and a thiophene ring, which can impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13BO2S |
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Molecular Weight |
196.08 g/mol |
IUPAC Name |
(3-cyclopentylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H13BO2S/c11-10(12)9-8(5-6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2 |
InChI Key |
VSFXABNQFNHBIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C2CCCC2)(O)O |
Origin of Product |
United States |
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